molecular formula C24H24ClN3O4 B2592554 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one CAS No. 442649-79-8

1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

Cat. No. B2592554
M. Wt: 453.92
InChI Key: BABVTRUHLOKXDZ-UHFFFAOYSA-N
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Description

1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is a useful research compound. Its molecular formula is C24H24ClN3O4 and its molecular weight is 453.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Efficient Ultrasound-Assisted Synthesis

A study highlighted the efficient synthesis of quinolinyl chalcones, including compounds similar to the one , using ultrasound-assisted methods. These compounds were characterized by spectroscopic methods and X-ray crystallography, establishing their anti-microbial properties and moderate antioxidant activity (Prasath et al., 2015).

DFT Studies and Biological Applications

Another study focused on the synthesis of novel binary and fused compounds based on lawsone, demonstrating their antioxidant and antitumor activities through DFT studies and biological assays (Hassanien et al., 2022).

Biological Activities

Antioxidant Activities

Compounds with structures similar to the one have shown moderate antioxidant activities, which could have implications for developing new therapeutic agents (Prasath et al., 2015).

Antitumor Activities

Novel compounds synthesized from lawsone have shown promising antitumor activities against Ehrlich ascites carcinoma (EAC) cells, indicating potential for cancer therapy research (Hassanien et al., 2022).

Structural Analysis

X-ray Crystallography

The structural elucidation of synthesized compounds, including those similar to the queried compound, was accomplished using X-ray crystallography. This technique confirmed the E-configuration of the ethylene bond in the compounds and provided detailed insights into their molecular structure (Prasath et al., 2015).

properties

IUPAC Name

1-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O4/c1-5-23(29)28-20(13-19(27-28)14-6-9-21(31-3)22(12-14)32-4)17-11-15-10-16(30-2)7-8-18(15)26-24(17)25/h6-12,20H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABVTRUHLOKXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=C(N=C4C=CC(=CC4=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

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